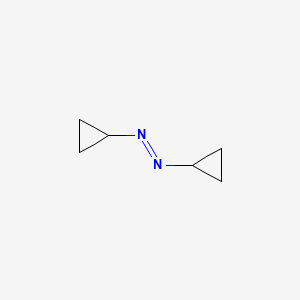
Dicyclopropyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopropyldiazene is an organic compound with the molecular formula C6H10N2. It is characterized by the presence of two cyclopropyl groups attached to a diazene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyclopropyldiazene can be synthesized through the reaction of cyclopropylamine with nitrous acid. The reaction typically involves the formation of an intermediate diazonium salt, which subsequently undergoes a coupling reaction to form this compound. The reaction conditions often require low temperatures to stabilize the intermediate and prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclopropyldiazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one or both cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Dicyclopropyldiazene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropyl groups.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of dicyclopropyldiazene involves its interaction with molecular targets through its diazene moiety. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparaison Avec Des Composés Similaires
Cyclopropyldiazene: Similar in structure but with only one cyclopropyl group.
Dicyclopropylamine: Contains two cyclopropyl groups but lacks the diazene moiety.
Cyclopropylamine: A simpler compound with a single cyclopropyl group attached to an amine.
Uniqueness: Dicyclopropyldiazene is unique due to the presence of two cyclopropyl groups attached to a diazene moiety, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
80201-75-8 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
dicyclopropyldiazene |
InChI |
InChI=1S/C6H10N2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 |
Clé InChI |
PYLQAVDLRBQBHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


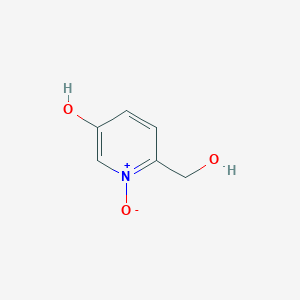
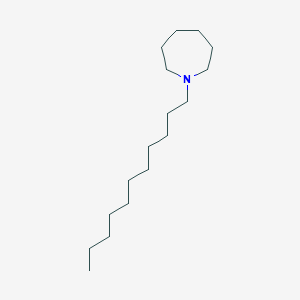

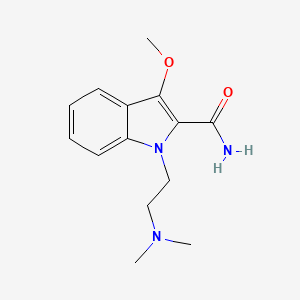
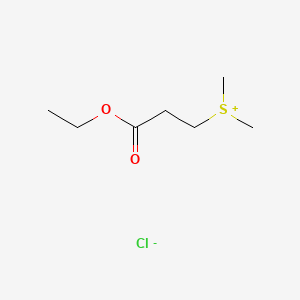
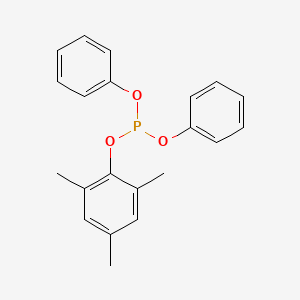
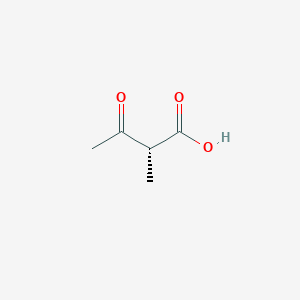
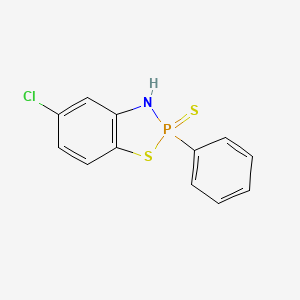

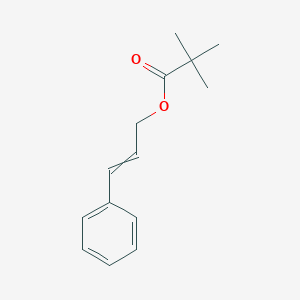
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
